

Technical Guide: N-Desmethyl Apalutamide-d4

Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Desmethyl Apalutamide-d4**

Cat. No.: **B12375714**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for **N-Desmethyl Apalutamide-d4**. This deuterated internal standard is critical for the accurate quantification of N-Desmethyl Apalutamide, the primary active metabolite of the androgen receptor inhibitor Apalutamide, in various biological matrices. Understanding the purity, identity, and characterization of this stable isotope-labeled compound is paramount for robust clinical and preclinical research.

Core Data Presentation

A Certificate of Analysis for **N-Desmethyl Apalutamide-d4** quantifies its chemical and physical properties. The following tables summarize the essential data typically presented.

Table 1: General Information

Parameter	Specification
Product Name	N-Desmethyl Apalutamide-d4
Synonyms	ARN-509-d4 Metabolite
CAS Number	Not available
Molecular Formula	C ₂₀ H ₉ D ₄ F ₄ N ₅ O ₂ S
Molecular Weight	481.46 g/mol

Table 2: Quality Control Data

Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Identity (¹ H NMR)	¹ H Nuclear Magnetic Resonance	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry (ESI+)	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation	>99%
Solubility	Visual Inspection	Soluble in DMSO	Soluble

Experimental Protocols

The analytical methods employed to generate the data in a Certificate of Analysis are crucial for data interpretation and reproducibility. Below are detailed protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of **N-Desmethyl Apalutamide-d4** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 270 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a concentration of approximately 1 mg/mL.
- Data Analysis: The peak area of **N-Desmethyl Apalutamide-d4** is compared to the total area of all peaks in the chromatogram to calculate the purity.

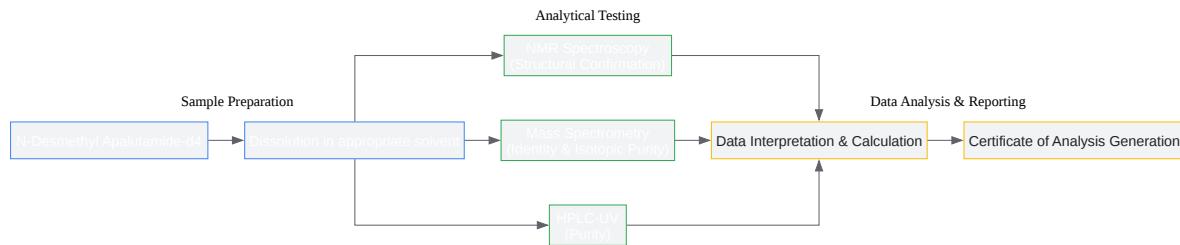
Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and structure of the compound and determines the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive (ESI+).
- Infusion: The sample is introduced directly or via an LC system.
- Data Acquisition: Full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion.

- Data Analysis: The observed m/z is compared to the theoretical m/z of the deuterated compound. Isotopic purity is assessed by examining the distribution of isotopic peaks.

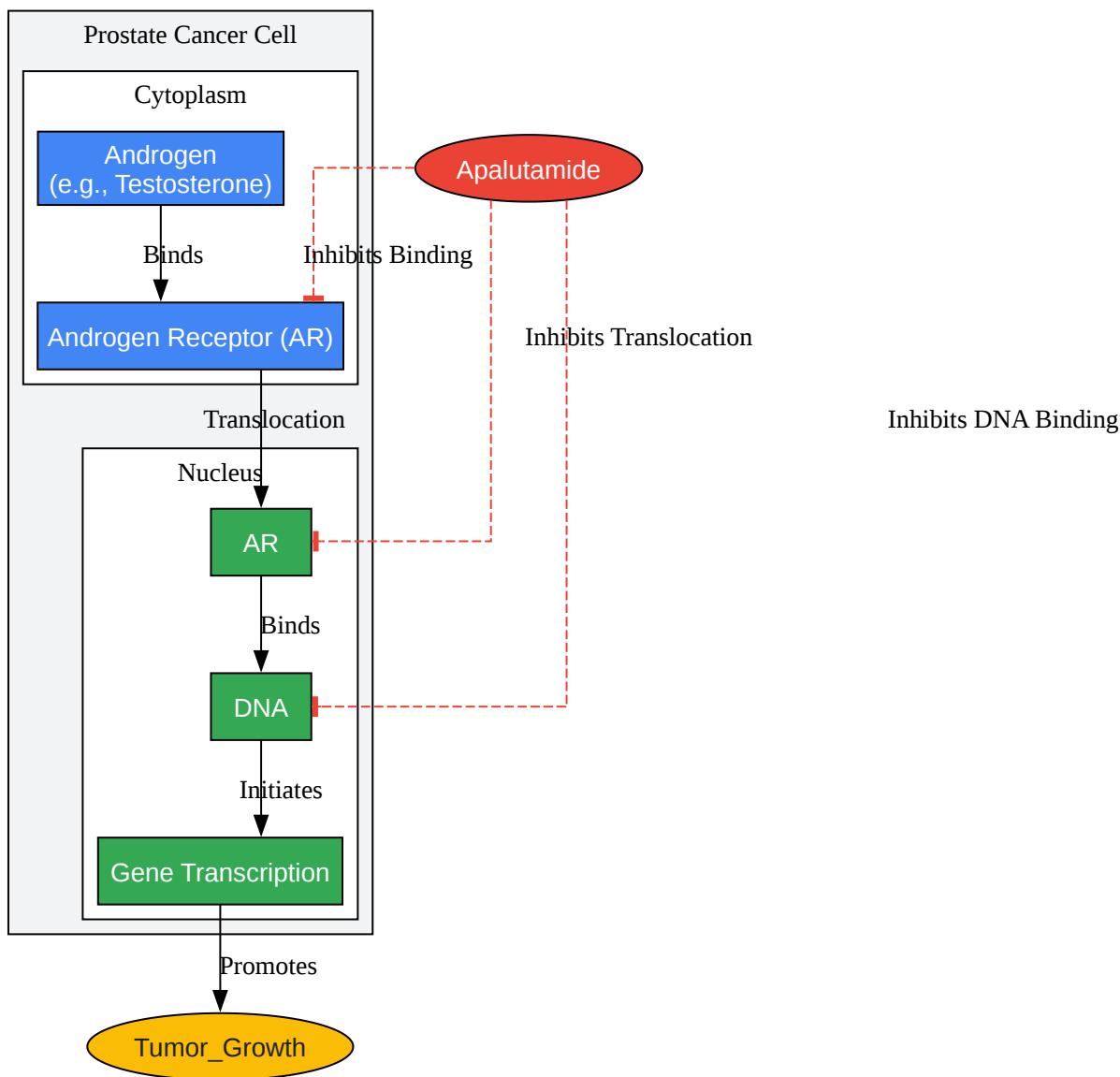
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation


¹H NMR spectroscopy provides detailed information about the chemical structure and confirms the identity of the compound.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition: Standard proton NMR experiment.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for **N-Desmethyl Apalutamide-d4**. The absence of a peak corresponding to the N-methyl group confirms the "desmethyl" structure, while the reduction in signal intensity at the deuterated positions confirms deuterium incorporation.

Mandatory Visualizations

Analytical Workflow for Certificate of Analysis


The following diagram illustrates the typical workflow for generating the data presented in a Certificate of Analysis for **N-Desmethyl Apalutamide-d4**.

[Click to download full resolution via product page](#)

Caption: Workflow for **N-Desmethyl Apalutamide-d4** Analysis.

Apalutamide Signaling Pathway

N-Desmethyl Apalutamide is an active metabolite of Apalutamide and functions as an androgen receptor (AR) inhibitor.^{[1][2]} The diagram below outlines the mechanism of action of Apalutamide and its metabolite. Apalutamide works by blocking multiple steps in the androgen receptor signaling pathway.^[1] It competitively inhibits the binding of androgens to the AR.^{[3][4]} This prevents the translocation of the activated receptor to the cell nucleus and subsequently inhibits the binding of the AR to DNA.^{[3][5]}

[Click to download full resolution via product page](#)

Caption: Apalutamide's Inhibition of Androgen Receptor Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Guide: N-Desmethyl Apalutamide-d4 Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12375714#n-desmethyl-apalutamide-d4-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com